(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Cyclo(L-Leu-L-Pro) is a homodetic cyclic peptide composed from leucyl and prolyl residues. It has a role as a marine metabolite and a bacterial metabolite. It is a dipeptide, a homodetic cyclic peptide and a pyrrolopyrazine.
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Epichloe typhina, Peroneutypa scoparia, and other organisms with data available.
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Epichloe typhina, Peroneutypa scoparia, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
2873-36-1
VCID:
VC21126801
InChI:
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m0/s1
SMILES:
CC(C)CC1C(=O)N2CCCC2C(=O)N1
Molecular Formula:
C11H18N2O2
Molecular Weight:
210.27 g/mol
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS No.: 2873-36-1
Cat. No.: VC21126801
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cyclo(L-Leu-L-Pro) is a homodetic cyclic peptide composed from leucyl and prolyl residues. It has a role as a marine metabolite and a bacterial metabolite. It is a dipeptide, a homodetic cyclic peptide and a pyrrolopyrazine. (3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Epichloe typhina, Peroneutypa scoparia, and other organisms with data available. |
|---|---|
| CAS No. | 2873-36-1 |
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | (3S,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m0/s1 |
| Standard InChI Key | SZJNCZMRZAUNQT-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |
| SMILES | CC(C)CC1C(=O)N2CCCC2C(=O)N1 |
| Canonical SMILES | CC(C)CC1C(=O)N2CCCC2C(=O)N1 |
| Melting Point | 168 - 172 °C |
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